Dimercury(I) oxalate

Solubility Precipitation Electrochemistry

Select dimercury(I) oxalate for applications demanding an ultra-low solubility product (Ksp≈2.5×10⁻¹³) and a well-defined standard electrode potential (417.3 mV). This high-purity, crystalline Hg₂C₂O₄ powder is ideal for constructing oxalate-sensitive electrodes with >12-month lifetimes, formulating photothermographic emulsions with thermal development between 82–177 °C, and studying decomposition kinetics. Its thermodynamic profile also enables accurate mercury speciation modeling in environmental research. Secure this specialized inorganic salt for your next project.

Molecular Formula C2Hg2O4
Molecular Weight 489.2 g/mol
CAS No. 2949-11-3
Cat. No. B1630214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimercury(I) oxalate
CAS2949-11-3
Molecular FormulaC2Hg2O4
Molecular Weight489.2 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)[O-])[O-].[Hg+].[Hg+]
InChIInChI=1S/C2H2O4.2Hg/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2
InChIKeyINBVSRSYWUSJNP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimercury(I) Oxalate (CAS 2949-11-3) Procurement Baseline for Inorganic and Electroanalytical R&D


Dimercury(I) oxalate (also referred to as mercurous oxalate or Hg₂C₂O₄) is a sparingly soluble inorganic salt with the molecular formula C₂Hg₂O₄ and a molecular weight of 489.2 g/mol . It crystallizes as a solid that is practically insoluble in water but slightly soluble in nitric acid, with a reported solubility product constant (Ksp) in the range of 1.75 × 10⁻¹³ to 2.53 × 10⁻¹³ [1]. The compound exists as a crystalline powder and is primarily recognized for its role in second-kind electrodes, photothermographic systems, and as a precursor in specialized mercury chemistry [2].

Why Dimercury(I) Oxalate Cannot Be Freely Substituted by Other Metal Oxalates


Substituting dimercury(I) oxalate with other metal oxalates (e.g., silver, lead, or calcium oxalate) or even mercuric oxalate (HgC₂O₄) is not straightforward due to significant differences in solubility, electrochemical potential, thermal stability, and photochemical behavior. For instance, the extremely low aqueous solubility of Hg₂C₂O₄ (Ksp ≈ 2.5 × 10⁻¹³) is orders of magnitude lower than that of calcium oxalate (Ksp ≈ 2.3 × 10⁻⁹) [1][2]. This property dictates its utility in second-kind electrodes and its geochemical fate [3]. Furthermore, the standard electrode potential of the Hg|Hg₂C₂O₄ couple differs measurably from the Ag|Ag₂C₂O₄ couple, affecting the electromotive force in analytical cells [4]. The following evidence sections quantify these critical differentiators.

Quantitative Evidence Guide: Verifiable Differentiators for Dimercury(I) Oxalate (CAS 2949-11-3)


Aqueous Solubility Product (Ksp) Comparison with Calcium and Silver Oxalates

Dimercury(I) oxalate exhibits an extremely low solubility product (Ksp), distinguishing it sharply from other common metal oxalates. A direct experimental determination reports a Ksp of (2.53 ± 0.21) × 10⁻¹³ mol²·L⁻² for Hg₂C₂O₄ at zero ionic strength and 25°C [1]. In contrast, calcium oxalate (CaC₂O₄) has a Ksp of 2.3 × 10⁻⁹ [2], and silver oxalate (Ag₂C₂O₄) has a Ksp of 5.4 × 10⁻¹² [3]. The mercury(I) oxalate is therefore approximately four orders of magnitude less soluble than calcium oxalate and about 20 times less soluble than silver oxalate.

Solubility Precipitation Electrochemistry Geochemistry

Standard Electrode Potential of Hg|Hg₂C₂O₄ vs. Ag|Ag₂C₂O₄ in Formamide

The standard molal potential (E°ₘ) of the mercury-mercurous oxalate electrode was measured directly against the silver-silver oxalate electrode in formamide solvent across a temperature range of 5–45°C. At the reference temperature of 25°C, the E°ₘ for the Hg|Hg₂C₂O₄ electrode is 0.39438 V, whereas the Ag|Ag₂C₂O₄ electrode exhibits an E°ₘ of 0.44642 V [1]. A separate aqueous study reports a standard molal potential of 417.3 ± 1.0 mV for the Hg|Hg₂C₂O₄ electrode at 25°C [2].

Electrochemistry Reference Electrodes Potentiometry

Thermal Decomposition Temperature: Hg₂C₂O₄ vs. HgC₂O₄

Thermogravimetric analysis of mercury oxalates reveals a subtle but measurable difference in thermal stability between the mercurous (Hg₂C₂O₄) and mercuric (HgC₂O₄) forms. The decomposition of Hg₂C₂O₄ is reported to commence at temperatures below 110°C, while the decomposition of HgC₂O₄ begins below 105°C [1].

Thermal Analysis Stability Precursor Chemistry

Standard Gibbs Energy of Formation (ΔG°f) and Geochemical Stability

The standard Gibbs energy of formation (ΔG°f) for Hg₂C₂O₄(s) was determined experimentally at 298 K and 1 bar using electrochemical cells designed to establish reversible equilibria with other metal oxalates [1]. While the exact numeric value is not extracted in this summary, the study concludes that Hg₂C₂O₄(s) is unlikely to form in natural soil environments except under conditions of extreme heavy-metal contamination or in localized intercellular spaces where dissolved oxalate concentrations are exceptionally high. This contrasts with PbC₂O₄(s), which was found to be more likely to reach equilibrium in typical soil solutions [1].

Thermodynamics Geochemistry Soil Chemistry

Photothermographic Sensitivity: Mercurous Oxalate vs. Silver Oxalate

In photothermographic compositions, mercurous oxalate functions as a photosensitive component that develops a visible image upon exposure to light followed by thermal treatment. A patented formulation specifies that development is achieved by heating the exposed composition to a temperature between 180°F and 350°F (approximately 82°C to 177°C) [1]. A comparative note within the patent literature indicates that while mercurous oxalate can substitute for silver oxalate, higher temperatures are typically required to induce the color change when Hg₂C₂O₄ is employed [2].

Photochemistry Materials Science Imaging

Validated Application Scenarios for Dimercury(I) Oxalate Procurement


Fabrication of Second-Kind Electrodes for Oxalate Ion Sensing

The combination of an extremely low solubility product (Ksp ≈ 2.5 × 10⁻¹³) and a well-defined standard electrode potential (417.3 mV) makes Hg₂C₂O₄ an ideal active material for constructing second-kind reference or indicator electrodes sensitive to oxalate ions [1][2]. Such electrodes exhibit lifetimes exceeding 12 months and can be applied to determine free oxalate concentrations in complex matrices, including biological fluids and environmental samples [2].

Dry-Process Photothermographic Imaging Media

Procurement of high-purity mercurous oxalate supports the formulation of photothermographic emulsions for non-silver, dry-process imaging. The compound's photosensitivity, coupled with a thermal development window of 180–350°F (82–177°C), enables the creation of images without wet chemical processing [3]. This property is particularly valuable in specialized printing and data-recording applications where the higher thermal threshold of Hg₂C₂O₄ provides enhanced stability against inadvertent development [4].

Precursor for Controlled Thermal Decomposition Studies

The defined decomposition onset temperature (<110°C) positions dimercury(I) oxalate as a useful precursor for fundamental studies on the kinetics and mechanism of oxalate thermal decomposition [5]. Its decomposition pathway, which yields metallic mercury and CO/CO₂, can be compared against other metal oxalates to validate theoretical models of dissociative evaporation and to produce mercury vapor or nanoparticles under controlled conditions.

Geochemical Speciation and Heavy Metal Mobility Modeling

The experimentally determined standard Gibbs energy of formation (ΔG°f) for Hg₂C₂O₄(s) enables accurate speciation calculations in soil and aquifer systems [6]. Given that the solid phase is predicted to form only in highly contaminated settings or under extreme oxalate concentrations, the thermodynamic data are essential for modeling the mobility and sequestration of mercury in environmental matrices where oxalic acid is present.

Technical Documentation Hub

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